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Q203 MIC Values Across Mycobacterial Species

The following table summarizes the quantitative MIC data for Q203 against various mycobacterial strains,

illustrating a clear bipolar distribution of susceptibility.

. MICo0 MIC
Strain / Isolate Type MICso Value Source | Context
Value Range
M. tuberculosis (MDR- and 0.008 mg/L 0.008 Not In vitro susceptibility
XDR-TB isolates) mg/L specified testing of 344 isolates [1]
Nontuberculous Mycobacteria >16 mg/L >16 Not In vitro susceptibility
(NTM) (e.g., M. avium, M. mg/L specified testing of 344 isolates [1]
intracellulare)
M. tuberculosis (Reference ~10 nM - - Broth microdilution for
strain H37Rv) (0.00001 growth inhibition (MIC90)
mg/L)* (2] [3]
M. smegmatis (Wild-type) >50 uM - - Growth inhibition assay
(>27.35 [2]

mg/L)*

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s540788?utm_src=pdf-body
https://www.smolecule.com/products/s540788?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/33646044/
https://pubmed.ncbi.nlm.nih.gov/33646044/
https://www.nature.com/articles/s41598-018-20989-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC5805707/
https://www.nature.com/articles/s41598-018-20989-8
https://www.smolecule.com/products/s540788?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

. MICo0 MIC
Strain / Isolate Type MICso Value Source | Context
Value Range
M. smegmatis (Cytochrome bd 25uM (1.37 - - Growth inhibition assay
knockout) mg/L)* [2]
M. ulcerans (in mouse model) - - - Demonstrated high

bactericidal activity in vivo

[4]

Note: Units were converted for consistency where possible. Molecular weight of Q203 (Telacebec) is
approximately 547.1 g/mol. Therefore, 10 nM ~ 0.00000547 mg/L and 50 uM =~ 27.35 mg/L. The original

publications use nM or uM, which are critical for accurate interpretation.

Key Experimental Protocols and Methodologies

The data in the table above were generated using standardized and specialized experimental techniques. Here

are the details of the core methodologies cited:

¢ In Vitro Susceptibility Testing (Broth Microdilution): This is the primary method for determining
MIC values [1] [5]. The process involves inoculating a standardized concentration of bacteria into a
series of wells containing twofold serial dilutions of Q203. After a defined incubation period, the
Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that
prevents visible bacterial growth [6].

¢ Time-Kill Kinetics Assays: To assess whether a drug is bactericidal (kills bacteria) or bacteriostatic
(inhibits growth), time-kill experiments are performed. Researchers treat bacterial cultures with Q203
at various multiples of the MIC (e.g., 30x MIC) and enumerate viable bacteria by counting colony-
forming units (CFUs) on agar plates over several days. This method demonstrated that Q203 alone
is bacteriostatic against M. tuberculosis, but becomes bactericidal when combined with a cytochrome
bd inhibitor like Aurachin D [2] [3].

¢ Respiratory Chain Inhibition Assay: To directly measure the compound's effect on its target,
studies used Inverted Membrane Vesicles (IMVs) derived from mycobacteria. The activity of the
respiratory chain is measured by monitoring oxygen consumption. This assay confirmed that Q203
inhibits the cytochrome bcc complex with high affinity but that inhibition is incomplete due to the
compensatory function of cytochrome bd [2] [3].
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Mechanism of Action and Resistance

The diagrams below illustrate the mechanism of Q203 and the source of the bipolar MIC distribution

observed in the data.
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Mechanism of Q203 and Cytochrome bd-Mediated Resistance

The bipolar distribution of MICs can be explained genetically. The target of Q203 is the QcrB subunit of the
cytochrome bcc complex. In M. tuberculosis, this target is highly sensitive. However, in naturally resistant
NTM species like M. avium and M. intracellulare, the QcrB protein contains a unique 10-amino acid

insertion that is a plausible explanation for their high MICs [1]. Furthermore, in M. tuberculosis and M.
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smegmatis, resistance can emerge because the bacterium can shift its electron flow to the cytochrome *bd

pathway, bypassing the Q203-blocked bcc complex [2] [3].

Strategic Implications for Drug Development

The experimental data and underlying mechanisms suggest key strategic considerations:

e Combination Therapy is Crucial: The bacteriostatic nature of Q203 monotherapy and the
compensatory role of cytochrome bd highlight that simultaneously targeting both the cytochrome
bcc and cytochrome bd branches of the respiratory chain is a promising strategy. This approach
can convert bacteriostatic activity into potent bactericidal activity and prevent the emergence of
resistance [2] [3].

e Exploiting Collateral Sensitivity: Research shows that evolving resistance to one drug can
sometimes make bacteria more sensitive to another. While resistance to Q203 can lead to cross-
resistance to other cytochrome bcc inhibitors like TB47, it may also create collateral sensitivities to
other drug classes, which can be exploited to design more robust combination regimens [5].

Need Custom Synthesis?
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comparison-susceptible-resistant-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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